HDAC1/2 Inhibition: Micromolar Activity Confirms Hydroxamic Acid Zinc‑Binding Function
In a human HeLa cell nuclear extract assay, N,2‑dihydroxy‑4‑methoxybenzamide inhibited HDAC1/HDAC2 enzymatic activity with an IC₅₀ of 5.0 µM [1]. This value places the compound within the micromolar activity range characteristic of simple aryl hydroxamic acids, while the comparator compound SAHA (vorinostat), a clinically approved pan‑HDAC inhibitor, exhibits sub‑micromolar IC₅₀ values (HDAC1 IC₅₀ = 0.06 µM; HDAC2 IC₅₀ = 0.3 µM) under comparable fluorescence‑based assay conditions [2].
| Evidence Dimension | HDAC1/HDAC2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.0 µM (HeLa cell nuclear extract, 5 min pre‑incubation, 30 min substrate reaction) |
| Comparator Or Baseline | SAHA (vorinostat): HDAC1 IC₅₀ = 0.06 µM; HDAC2 IC₅₀ = 0.3 µM |
| Quantified Difference | Target compound is 83‑fold less potent than SAHA on HDAC1; 17‑fold less potent on HDAC2 |
| Conditions | Human HeLa cell nuclear extract; fluorescence‑based deacetylase assay |
Why This Matters
The 5.0 µM IC₅₀ confirms the compound retains the zinc‑chelating function of the hydroxamic acid group, making it suitable as a low‑potency control or scaffold‑hopping starting point where SAHA's sub‑micromolar potency and pan‑inhibition profile are undesirable.
- [1] BindingDB. BDBM50497582 (CHEMBL3342170): Inhibition of HDAC1/HDAC2 in human HeLa cell extract. 2020. View Source
- [2] Lauffer, B. E., et al. Histone deacetylase (HDAC) inhibitor profiling. Table 1. PMC4365786. 2013. View Source
